4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid
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Overview
Description
4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is a complex organic compound that features a benzo[d]thiazole moiety linked to a nicotinamide group, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the nicotinamide group and finally the benzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis (MAOS) can be employed to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole and nicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials, such as dyes and pigments, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid involves its interaction with specific molecular targets within biological systems. The benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar chemical properties.
Nicotinamide derivatives: Compounds with the nicotinamide group can have comparable biological activities.
Benzoic acid derivatives: These compounds often have similar reactivity and applications in various fields.
Uniqueness
4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is unique due to the combination of these three functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds .
Properties
IUPAC Name |
4-[[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(22-13-9-7-12(8-10-13)20(25)26)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)27-19/h1-11H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLLVMLMYRVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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